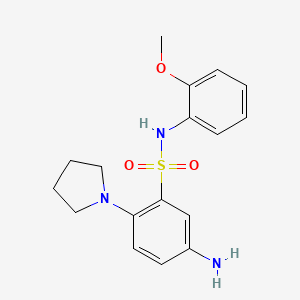

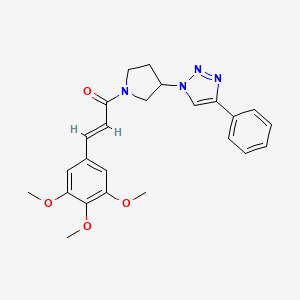

5-Amino-N-(2-methoxy-phenyl)-2-pyrrolidin-1-yl-benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound similar to 5-Amino-N-(2-methoxy-phenyl)-2-pyrrolidin-1-yl-benzenesulfonamide has been reported. The molecular formula is C18H23N3O3S and the molecular weight is 361.46 .Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, 5-Amino-2-methoxyphenol, have been reported. It has a melting point of 130-132 °C and is predicted to have a boiling point of 495.5° C at 760 mmHg, a density of 1.3 g/cm^3, and a refractive index of n20D 1.63 .Applications De Recherche Scientifique

Photodynamic Therapy Applications

Benzenesulfonamide derivatives have been investigated for their potential as photosensitizers in photodynamic therapy, a treatment modality for cancer. Studies have synthesized and characterized zinc(II) phthalocyanines substituted with benzenesulfonamide units containing Schiff base, revealing their promising photophysical and photochemical properties for this application. These compounds exhibit good solubility, favorable fluorescence, and adequate singlet oxygen production, essential traits for effective photosensitizers (Öncül, Öztürk, & Pişkin, 2022).

Spectroscopic and Photophysicochemical Properties

The same compounds have also been studied for their spectroscopic and photophysicochemical properties in detail. The presence of benzenesulfonamide derivatives as substituents has been reported to significantly affect these properties, indicating their utility in photocatalytic applications. The study provides insight into how different substituents on the benzenesulfonamide moiety can influence the overall properties of the compound, hinting at the versatility of these derivatives in various scientific and industrial applications (Öncül, Öztürk, & Pişkin, 2021).

Anticancer Activity

Further research into novel indenopyridine derivatives containing the benzenesulfonamide moiety has unveiled their potential anticancer activities. Some of these compounds have shown higher potency against breast cancer cell lines compared to standard drugs, marking them as potential candidates for further drug development processes. This emphasizes the role of benzenesulfonamide derivatives in the synthesis of new compounds with significant therapeutic potential (Ghorab & Al-Said, 2012).

Synthesis and Characterization

The synthesis and characterization of novel heterocyclic compounds having the sulfamido moiety, including benzenesulfonamide derivatives, have been explored, showing their potential for antimicrobial activity. This suggests a broader application of these compounds beyond cancer therapy, potentially serving as leads for the development of new antimicrobial agents (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).

Safety and Hazards

The safety and hazards of a similar compound, 5-Amino-2-methoxyphenol, have been reported. It has been classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Propriétés

IUPAC Name |

5-amino-N-(2-methoxyphenyl)-2-pyrrolidin-1-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-23-16-7-3-2-6-14(16)19-24(21,22)17-12-13(18)8-9-15(17)20-10-4-5-11-20/h2-3,6-9,12,19H,4-5,10-11,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBGOCIZSKXNGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801326346 |

Source

|

| Record name | 5-amino-N-(2-methoxyphenyl)-2-pyrrolidin-1-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85269725 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

326619-12-9 |

Source

|

| Record name | 5-amino-N-(2-methoxyphenyl)-2-pyrrolidin-1-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2673898.png)

![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propan-1-amine](/img/structure/B2673907.png)

![3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid](/img/structure/B2673908.png)

![2-Cyclopropyl-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2673911.png)

![2-methyl-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2673916.png)

![4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-d]imidazole](/img/structure/B2673920.png)